Cas no 2171765-70-9 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid)
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid
- EN300-1517199
- 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid
- 2171765-70-9
-
- Inchi: 1S/C24H25F3N2O5/c25-24(26,27)13-20(22(31)32)29-21(30)11-5-6-12-28-23(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: IUUJNTQLUCSGLJ-UHFFFAOYSA-N
- SMILES: FC(CC(C(=O)O)NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
Computed Properties
- Exact Mass: 478.17155639g/mol
- Monoisotopic Mass: 478.17155639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1517199-0.05g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-0.1g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-0.25g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-0.5g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-1.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-2.5g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-5.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-10.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1517199-50mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1517199-100mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4,4-trifluorobutanoic acid |
2171765-70-9 | 100mg |
$2963.0 | 2023-09-27 |
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid
Introduction to 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171765-70-9)
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid, identified by its CAS number 2171765-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorene moiety and multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of this compound features a pentanamido backbone linked to a 4,4,4-trifluorobutanoic acid side chain, with an amino group further functionalized by a methoxycarbonyl group derived from fluorene. The presence of these fluorine atoms in the side chain is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate.
In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their enhanced bioavailability and resistance to enzymatic degradation. The fluorene moiety in this compound adds another layer of complexity, offering potential advantages in terms of solubility and interaction with biological targets. This combination of structural features makes 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex pharmacophores. The methoxycarbonyl group provides a reactive site for further derivatization, allowing chemists to modify the molecule and explore its biological activity across various therapeutic areas. This flexibility is particularly valuable in medicinal chemistry, where the ability to fine-tune molecular structure can lead to the identification of novel drug candidates with improved efficacy and reduced side effects.
Recent studies have begun to explore the pharmacological properties of fluorinated amino acids and their derivatives. The trifluoromethyl group in the 4,4,4-trifluorobutanoic acid moiety is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the fluorene-based methoxycarbonyl group may contribute to improved binding affinity by increasing the size and hydrophobicity of the molecule at key interaction sites.
The amino group at position 5 serves as a site for further functionalization, enabling the attachment of various pharmacophoric elements. This versatility makes 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid a valuable intermediate in synthetic chemistry. Researchers have utilized similar scaffolds in the development of protease inhibitors, kinase inhibitors, and other targeted therapies.
In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. Its structural features suggest potential activity against enzymes involved in cancer metabolism and inflammation pathways. The fluorine atoms are particularly interesting from a biological perspective, as they can modulate electronic properties and influence interactions with biological targets.
The synthesis of 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4,4-trifluorobutanoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules with high purity and yield. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to isolate this compound in sufficient quantities for further study.
The growing interest in fluorinated compounds underscores their importance in modern drug development. The ability to incorporate fluorine into molecular structures has led to numerous breakthroughs in oncology, cardiology, and neurology, among other fields. As research continues, compounds like 2-5-({(9H-fluoren-9-ylmethoxycarbonyl}amino)pentanamido)-4, 4, 4-trifluorobutanoic acid (CAS No. 2171765—70—9) will likely play an increasingly significant role in the discovery and development of new therapies.
The future directions for research on this compound include exploring its potential as an intermediate for more complex drug candidates, investigating its mechanism of action, and evaluating its safety profile through preclinical studies. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential to fully realize its therapeutic potential.
In conclusion, 2—5—({(9H—fluorene—9—yl)methoxycarbonyl}amino)pentanamido—4, 4, 4—trifluorobutanoic acid (CAS No. 2171765—70—9) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for further exploration, making it a valuable asset in the ongoing effort to develop novel therapeutic agents. As research progresses, this compound is poised to contribute significantly to advancements across multiple therapeutic areas.
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